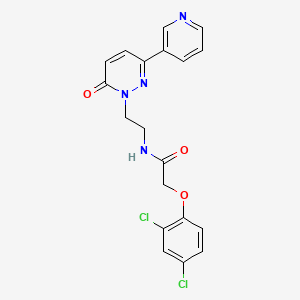

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O3/c20-14-3-5-17(15(21)10-14)28-12-18(26)23-8-9-25-19(27)6-4-16(24-25)13-2-1-7-22-11-13/h1-7,10-11H,8-9,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDISXACNIOUAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic molecule with a complex structure that incorporates a dichlorophenoxy group and a pyridazinone moiety. This article explores its biological activities, including potential medicinal applications and mechanisms of action.

Chemical Structure

The structural composition of the compound can be represented as follows:

This structure suggests interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyridazinone structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of reactive oxygen species (ROS) levels .

Case Study : A study evaluating the cytotoxic effects of pyridazine derivatives on human cancer cell lines demonstrated that compounds similar to this compound induced significant cell death in MDA-MB 231 and HeLa cells, highlighting their potential as anticancer agents.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as chlorine, has been correlated with enhanced activity against various pathogens .

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | 0.125 - 8 |

| Escherichia coli | Moderate antibacterial activity | 1 - 16 |

| Candida albicans | Significant antifungal activity | 0.5 - 4 |

Herbicidal Potential

The dichlorophenoxy group in the compound indicates possible herbicidal properties. Compounds with similar functionalities have been documented to inhibit plant growth by interfering with hormonal pathways in plants. This suggests that the compound may also be explored for agricultural applications.

The biological activities observed can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.

- Interference with Signaling Pathways : The structural components might disrupt key signaling pathways that govern cell growth and apoptosis.

Research Findings

Recent literature highlights various studies focusing on the synthesis and biological evaluation of pyridazinone derivatives:

- Synthesis Techniques : The synthesis typically involves multi-step reactions, including acylation and cyclization processes to construct the pyridazinone core.

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenoxy group or the introduction of additional substituents can significantly alter biological activity, suggesting avenues for optimizing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

The following compounds share key structural motifs with the target molecule:

Key Observations :

- Pyridazinone vs. Pyrimidinone: The target’s pyridazinone core (six-membered ring with two adjacent nitrogen atoms) differs from pyrimidinone derivatives (e.g., compound in ), which may alter hydrogen-bonding capacity and metabolic stability .

- Linkage Variations : The ethylacetamide linkage in the target differs from hydrazide () or thioether () linkages, impacting conformational flexibility and electronic properties.

Physicochemical Properties

- Melting Points: Pyridazinone derivatives with electron-withdrawing groups (e.g., nitro in compound 9 ) exhibit higher melting points (~239°C) compared to methoxy-substituted analogues (~202°C; compound 19 ), suggesting stronger intermolecular forces. The target’s dichlorophenoxy group may similarly elevate its melting point relative to non-halogenated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.